molecular formula C18H17ClN4O2 B11390086 N-(4-chlorobenzyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

N-(4-chlorobenzyl)-5-(hydroxymethyl)-2-(4-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11390086
M. Wt: 356.8 g/mol
InChI Key: INTZYCDATQARCS-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chlorophenyl, hydroxymethyl, and methylphenyl groups attached to the triazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate alkyne or azide precursor.

    Introduction of Substituents: The chlorophenyl, hydroxymethyl, and methylphenyl groups are introduced through various substitution reactions. For example, the chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzyl halide.

    Carboxamide Formation: The carboxamide group is typically formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for studying enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the triazole ring.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-5-(4-Chlorophenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione: This compound shares the triazole core but differs in the substituents, which can lead to different biological activities.

    5-(4-Chlorophenyl)-1,3,4-Thiadiazole-2-Sulfonamide: Another heterocyclic compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-5-(HYDROXYMETHYL)-2-(4-METHYLPHENYL)-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and methylphenyl groups, along with the hydroxymethyl and carboxamide functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN4O2

Molecular Weight

356.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-(hydroxymethyl)-2-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C18H17ClN4O2/c1-12-2-8-15(9-3-12)23-21-16(11-24)17(22-23)18(25)20-10-13-4-6-14(19)7-5-13/h2-9,24H,10-11H2,1H3,(H,20,25)

InChI Key

INTZYCDATQARCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(C(=N2)C(=O)NCC3=CC=C(C=C3)Cl)CO

Origin of Product

United States

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